4-Chloro-5-fluorochromane
Description
4-Chloro-5-fluorochromane is a halogenated chromane derivative characterized by a benzopyran core structure with chlorine and fluorine substituents at positions 4 and 5, respectively. Chromane derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products, such as flavonoids and tocopherols. These analogs, such as pyrimidines, pyridines, and benzoic acid derivatives, share key features like halogen substitution patterns that influence electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
4-chloro-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8ClFO/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-3,6H,4-5H2 |
InChI Key |
SMAQNTVEDUMLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1Cl)C(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogous Compounds:
- 4-Chloro-5-fluoro-2-methylpyridine (): A pyridine derivative with methyl and halogen substituents. The electron-withdrawing effects of Cl and F enhance electrophilic substitution reactivity compared to chromane’s fused oxygen-containing ring .
- 2-Chloro-4-fluorobenzoic acid (): A benzoic acid derivative with meta-substituted halogens. The carboxylic acid group introduces polarity, contrasting with chromane’s ether functionality .
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| 4-Chloro-5-fluorochromane | Benzopyran | 4-Cl, 5-F | Ether, Aromatic |
| 4-Chloro-5-fluoro-2-methylpyridine | Pyridine | 4-Cl, 5-F, 2-CH₃ | Aromatic, Methyl |
| 2-Chloro-4-fluorobenzoic acid | Benzene | 2-Cl, 4-F, COOH | Carboxylic Acid, Aromatic |
Physicochemical Properties
While explicit data (e.g., melting points) are absent in the evidence, trends can be inferred:
- Polarity : Chromane’s ether group increases hydrophilicity compared to pyridine analogs.
- Electron Effects : Fluorine’s strong electron-withdrawing nature directs reactivity in both chromane and pyridine systems.
Research Findings and Challenges
- Synthesis : ’s dichlorophthalonitrile method suggests that sequential halogenation could be adapted for chromane derivatives.
- Bioactivity : Chloro-fluoro pyrimidines () show potent enzyme inhibition, implying chromane analogs may target similar pathways .
- Limitations : Chromane’s fused oxygen ring may reduce synthetic accessibility compared to simpler heterocycles.
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